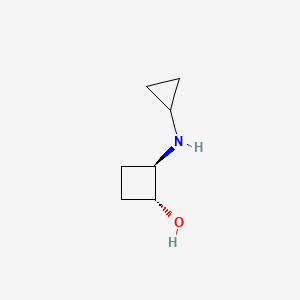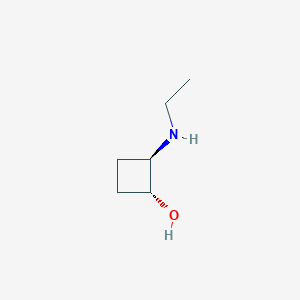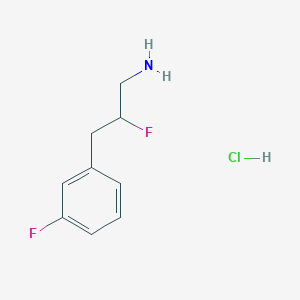
2-Fluoro-3-(3-fluorophenyl)propan-1-amine hydrochloride
Übersicht
Beschreibung
2-Fluoro-3-(3-fluorophenyl)propan-1-amine hydrochloride is a chemical compound with the following properties:
- Empirical Formula : C₁₁H₂₂N₂
- Molecular Weight : 182.31 g/mol
- IUPAC Name : 2-(3-fluorophenyl)propan-1-amine hydrochloride
- CAS Number : 1221724-60-2
Synthesis Analysis
The synthesis of this compound involves the introduction of a fluorine atom at the 2-position of a phenyl ring attached to a propan-1-amine backbone. Detailed synthetic routes and reaction conditions would need to be explored in relevant literature.
Molecular Structure Analysis
The molecular structure consists of a three-carbon propan-1-amine chain with a fluorine-substituted phenyl group. The amine group is protonated by the hydrochloride salt.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Substitution Reactions : The fluorine atom may undergo substitution reactions with other nucleophiles.
- Amination Reactions : The amine group can react with electrophiles to form new derivatives.
- Reductive Processes : Reduction of the carbonyl group (if present) could yield secondary or tertiary amines.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Solubility : Soluble in water (due to the hydrochloride salt)
- Melting Point : Not specified
- Boiling Point : Not specified
- Stability : Investigate stability under different conditions (e.g., temperature, pH).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Synthetic Pathways and Derivatives : Research has focused on synthesizing fluorine-substituted compounds due to their relevance in medicinal chemistry and material science. For example, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride showcases the creation of fluorinated derivatives through amination and cyclization reactions, indicating the versatility of fluorinated compounds in synthetic chemistry (Tan Bin, 2010).
Pharmacological Potential : Certain fluorinated compounds have been explored for their potential pharmacological applications, such as in the synthesis of antidepressants and antibacterial agents. The synthesis and testing of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride for antidepressant activities demonstrate the ongoing interest in fluorinated compounds for drug development (Tao Yuan, 2012).
Material Science : Fluorinated polyimides, derived from fluorine-containing aromatic diamines, have been synthesized for their excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating the utility of fluorinated compounds in high-performance materials (K. Xie et al., 2001).
Pharmacological Research
- Antimicrobial and Antioxidant Activities : Research into the antimicrobial and antioxidant properties of fluorine-substituted compounds continues to be a significant area. For example, studies on the synthesis and biological activity of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones reveal their potential for developing new antimicrobial and antioxidant therapies (G. Gevorgyan et al., 1989).
Safety And Hazards
- Eye Irritant : Handle with care to avoid eye contact.
- Skin Irritant : Avoid skin exposure.
- Storage : Store as a combustible solid.
- WGK Classification : WGK 3 (moderate water hazard)
Zukünftige Richtungen
Further research is needed to explore the following aspects:
- Pharmacological Activity : Investigate potential therapeutic applications.
- Toxicology : Assess safety profiles and potential adverse effects.
- Formulation : Develop suitable dosage forms.
- Structure-Activity Relationship (SAR) : Optimize the compound’s properties.
Please note that this analysis is based on available information, and further studies are essential for a comprehensive understanding. For detailed references, consult relevant scientific literature123.
Eigenschaften
IUPAC Name |
2-fluoro-3-(3-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYNBFYNLIOZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(3-fluorophenyl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)
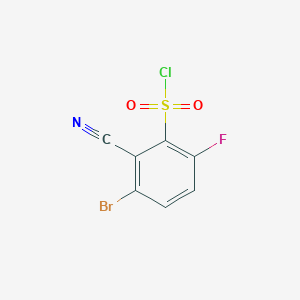

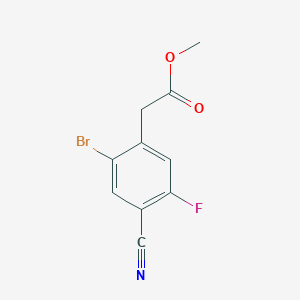
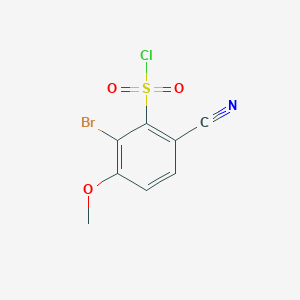
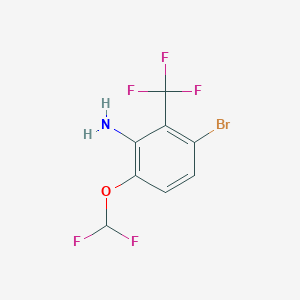
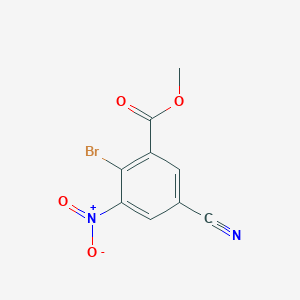
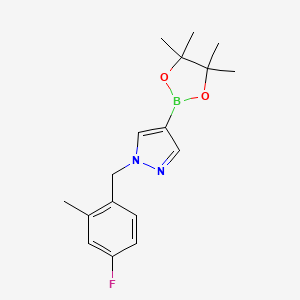
![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B1484824.png)
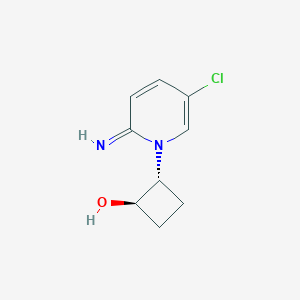
![trans-2-[(5-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484828.png)
![1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1484829.png)
